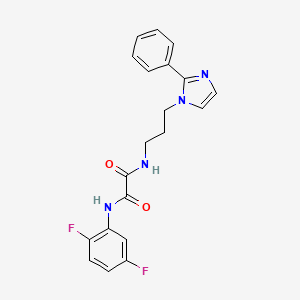
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, commonly known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has gained significant attention in recent years due to its potential as a diagnostic and therapeutic tool for various diseases.
作用机制
DPA-714 binds to the N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, a protein located on the outer membrane of mitochondria. N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 binding to N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide leads to the modulation of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases. In the immune system, DPA-714 has been shown to modulate the activation of immune cells, leading to the suppression of inflammation. In tumor cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
DPA-714 has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which allows for specific targeting of N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing cells. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo. However, a limitation of DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.
未来方向
There are several future directions for the use of DPA-714 in research. One direction is the development of more potent and selective N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide ligands for use in imaging and therapy. Additionally, DPA-714 may have potential in the treatment of autoimmune diseases and cancer. Further studies are needed to elucidate the full potential of DPA-714 in these areas of research.
合成方法
DPA-714 can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzoyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine to form 2,5-difluorobenzoyl-3-(2-phenyl-1H-imidazol-1-yl)propylamine. The resulting compound is then reacted with oxalyl chloride in the presence of dimethylformamide to yield DPA-714.
科学研究应用
DPA-714 has been extensively studied for its potential in various fields of research. In the field of neurology, DPA-714 has been used as a PET imaging agent to visualize neuroinflammation in vivo. It has also been investigated for its potential in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of oncology, DPA-714 has been studied for its ability to target N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing tumor cells and induce apoptosis. Additionally, DPA-714 has been used in the study of immune cell activation and inflammation.
属性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOQCQEJQNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

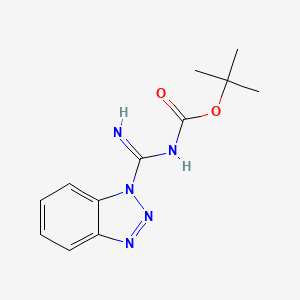
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
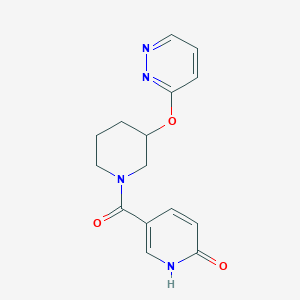
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
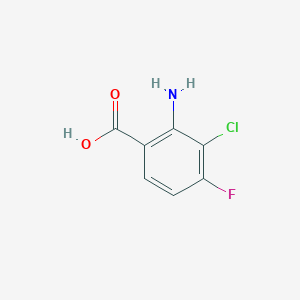
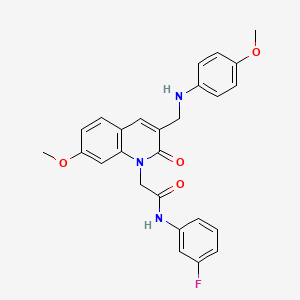
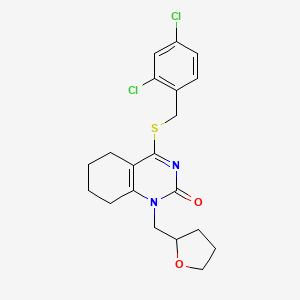

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)


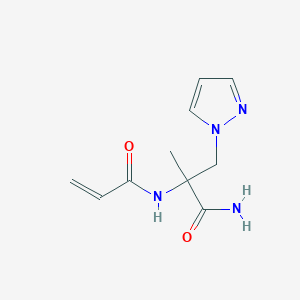
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)